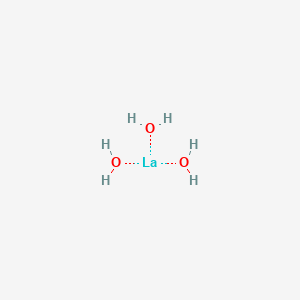

Hydroxyde de lanthane(III)

Vue d'ensemble

Description

Synthesis Analysis

Lanthanum hydroxide nanorods can be synthesized through a simple hydrothermal process. This method results in highly crystalline nanorods with specific dimensions and hexagonal structure, indicating the effectiveness of hydrothermal synthesis for producing nanostructured lanthanum hydroxide materials (Ma et al., 2004).

Applications De Recherche Scientifique

Synthèse des pérovskites

L'hydroxyde de lanthane(III) joue un rôle crucial dans la synthèse des pérovskites, en particulier la pérovskite à base d'aluminate de lanthane (LaAlO3) . Ce matériau présente une excellente stabilité à haute température, une faible toxicité et une résistance chimique élevée . Il offre une grande polyvalence à la substitution de La3+ et Al3+, ce qui lui permet d'être appliqué dans divers domaines .

Catalyseurs

Les pérovskites à base de lanthane et d'aluminium (LaAlO3) ont été utilisées comme catalyseurs . Elles ont été appliquées dans des applications catalytiques énergétiques telles que le reformage sec et à la vapeur du méthane ; le reformage à la vapeur du toluène, du glycérol et de l'éthanol ; et le couplage oxydant du méthane .

Nano-adsorbants

Les pérovskites LaAlO3 peuvent également être utilisées comme nano-adsorbants . Elles ont la capacité d'adsorber diverses substances, ce qui les rend utiles dans une variété d'applications.

Capteurs

Les pérovskites LaAlO3 ont été utilisées dans le développement de capteurs . Leurs propriétés uniques les rendent adaptées à la détection de divers changements physiques et chimiques.

Résonateurs diélectriques hyperfréquences

Les pérovskites LaAlO3 ont été utilisées dans la création de résonateurs diélectriques hyperfréquences . Ces dispositifs sont utilisés dans diverses technologies de communication.

Traitement des eaux usées

L'hydroxyde de lanthane(III) a été utilisé dans le traitement des eaux usées, en particulier dans l'adsorption des ions de terres rares sur la bentonite . Ce processus est crucial pour l'élimination des eaux usées riches en terres rares

Mécanisme D'action

Target of Action

Lanthanum(III) hydroxide, a hydroxide of the rare-earth element lanthanum , primarily targets phosphates in the environment . It is known to be an effective adsorbent for arsenate removal from aqueous solutions .

Mode of Action

Lanthanum(III) hydroxide interacts with its targets by ionic binding and precipitation of insoluble complexes within the lumen of the intestine . This prevents the absorption of dietary phosphate . In the case of arsenate removal, it forms inner-sphere surface complexes .

Biochemical Pathways

The biochemical pathways affected by Lanthanum(III) hydroxide are primarily related to phosphate metabolism . By binding to phosphates, it can effectively reduce serum phosphorus levels . This action is particularly beneficial in conditions like chronic kidney disease (CKD), where phosphate homeostasis is disrupted .

Pharmacokinetics

Lanthanum(III) hydroxide exhibits low oral bioavailability (~0.001%) . The small fraction that is absorbed is excreted predominantly in bile, with less than 2% being eliminated by the kidneys . This results in similar plasma exposure and pharmacokinetics in healthy human volunteers and CKD stage 5 patients . With almost complete plasma protein binding, free lanthanum concentrations in patients at steady state are <3 pg/mL .

Result of Action

The primary result of Lanthanum(III) hydroxide’s action is the reduction of serum phosphorus levels . This can delay the progression of kidney failure and protect renal function . Additionally, it can suppress the development of vascular calcification , a common complication in CKD .

Action Environment

Lanthanum(III) hydroxide is water-soluble and may spread in water systems . It is likely to be mobile in the environment due to its water solubility . Its action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other ions .

Safety and Hazards

Orientations Futures

Lanthanum(III) hydroxide has been used increasingly as a catalyst material. When La2O3 particles are prepared from lanthanum hydroxide (La(OH)3) by thermal processes under air, various oxycarbonate phases are formed which are resistant to thermal hydroxylation . Future research directions include the development of La-based adsorbents for phosphate removal and recovery, direct comparisons among La compounds using more complex matrices such as wastewater and river water, and more pilot-scale studies involving La-based adsorbents .

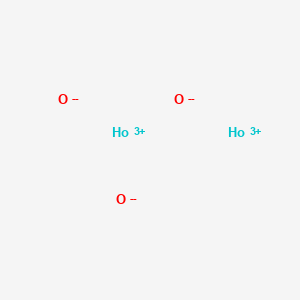

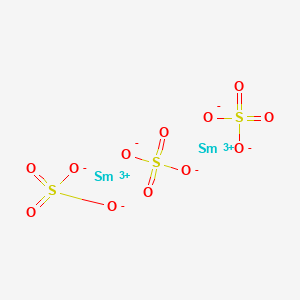

Propriétés

IUPAC Name |

lanthanum;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.3H2O/h;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGJQFHWVMDJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6LaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065778 | |

| Record name | Lanthanum hydroxide (La(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.952 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Lanthanum hydroxide (La(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

14507-19-8 | |

| Record name | Lanthanum hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014507198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum hydroxide (La(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum hydroxide (La(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does Lanthanum(III) hydroxide remove pollutants from water?

A: Lanthanum(III) hydroxide exhibits a strong affinity for certain pollutants, particularly oxyanions like arsenate (As(V)) and chromate (Cr(VI)). This interaction likely involves chemisorption, where the pollutant ions bind to the surface of La(OH)₃ through strong chemical bonds. [] This effectively traps the pollutants, removing them from the water.

Q2: What factors influence the effectiveness of Lanthanum(III) hydroxide in removing pollutants?

A2: Several factors can impact La(OH)₃'s sorption capacity.

- pH: The pH of the solution significantly affects the surface charge of La(OH)₃ and the speciation of the target pollutants, influencing their binding affinity. []

- Temperature: Research indicates that the sorption process is endothermic, meaning higher temperatures generally enhance pollutant removal. []

- Presence of competing ions: Other ions present in the solution can compete with the target pollutants for binding sites on La(OH)₃, potentially reducing its effectiveness. Phosphate, for instance, was found to be a strong competitor for binding sites. []

Q3: How does the incorporation of Lanthanum(III) hydroxide into a resin matrix affect its performance?

A3: Embedding La(OH)₃ within a polymer matrix, such as poly(hydroxamic acid) (PHA), offers several advantages:

- Improved stability: La(OH)₃ embedded within PHA (LaOHPHA) exhibits enhanced stability in acidic environments compared to pure La(OH)₃. []

- Potential for regeneration: The LaOHPHA resin can be regenerated and reused for multiple cycles of pollutant removal, though its efficiency might decrease over time. []

Q4: What are the potential applications of Lanthanum(III) hydroxide in environmental remediation?

A4: The research suggests that both La(OH)₃ and LaOHPHA hold promise for:

- Treating industrial wastewater: These materials effectively remove arsenic from wastewater samples, particularly those with lower initial arsenic concentrations. For instance, over 90% arsenic removal was achieved from a wood treatment industry wastewater sample. []

- Remediating contaminated water sources: Due to its high sorption capacity for arsenic and chromium, La(OH)₃ could be utilized in treating water contaminated with these pollutants. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)